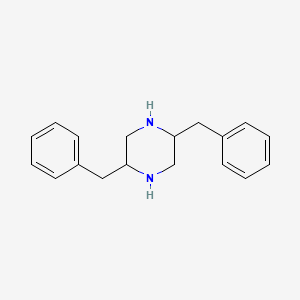

2,5-Dibenzylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibenzylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-15(8-4-1)11-17-13-20-18(14-19-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZXGSQZAQYQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dibenzylpiperazine and Its Derivatives

De Novo Synthesis of 2,5-Dibenzylpiperazine-2,5-dione Precursors

The synthesis of this compound-2,5-dione, a member of the 2,5-diketopiperazine (DKP) class of compounds, is a critical step in producing this compound. DKPs are the simplest form of cyclic peptides, composed of two amino acids joined by peptide bonds. mdpi.com Their synthesis is of significant interest due to their presence in a wide array of biologically active natural products. uib.no The subsequent reduction of the 2,5-dione yields the target this compound. chemicalbook.com

Condensation Reactions in Diketopiperazine Ring Formation

Traditional synthesis of DKPs often involves the cyclization of a dipeptide ester or intermolecular cyclization of α-haloacyl derivatives of amino acids. mdpi.com These condensation reactions are fundamental to forming the six-membered ring structure.

Aldol (B89426) condensation is a powerful tool for forming carbon-carbon bonds and can be applied to the synthesis of substituted DKPs. This method is attractive due to its simplicity and the availability of starting materials like glycine (B1666218) anhydride (B1165640) (piperazine-2,5-dione). uit.no However, a direct Aldol condensation with glycine anhydride is generally unsuccessful because the nitrogen protons are more acidic than the α-carbon hydrogens, which prevents the necessary enolate formation. uit.no

To overcome this, activation of the starting material is required. uit.no A common strategy involves using 1,4-diacetylpiperazine-2,5-dione (B1297580) as the activated starting material. This allows for successful condensation with aldehydes. uib.nouit.no For instance, the synthesis of 3-alkylidene-6-arylidene-2,5-diketopiperazines can be achieved through two sequential Aldol condensations starting from 1,4-diacetyl-2,5-diketopiperazine. uib.nothieme-connect.com The reaction conditions, such as the choice of base and temperature, are critical for achieving good yields. For example, using caesium carbonate (Cs2CO3) in dimethylformamide (DMF) at elevated temperatures has been shown to be effective. uib.nothieme-connect.com

Table 1: Aldol Condensation Conditions for DKP Synthesis

| Starting Material | Aldehyde | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,4-Diacetyl-2,5-diketopiperazine | Isobutyraldehyde | Cs2CO3 | DMF | 80 °C | 42% | uib.no |

| 1-Acyl-3-alkylidene-2,5-diketopiperazine | 4-Hydroxybenzaldehyde | Cs2CO3 | DMF | 80 °C | 42% | uib.nothieme-connect.com |

| 1-Acyl-3-alkylidene-2,5-diketopiperazine | N-Boc-imidazole-5-carbaldehyde | t-BuOK | DMF | 80 °C | 59% | thieme-connect.com |

The most common method for generating 2,5-diketopiperazines is through the cyclization of dipeptides. wikipedia.org This intramolecular aminolysis is typically performed on a C-terminally protected dipeptide, such as a dipeptide methyl ester. mdpi.com The N-terminal amine attacks the ester carbonyl, leading to the formation of the DKP ring and the elimination of the ester's alcohol group (e.g., methanol). mdpi.com

This cyclization can be promoted by heat or base catalysis. For example, heating a dipeptide ester like L-Asp-L-Phe-OMe in a solvent like dimethylsulfoxide (DMSO) can lead to high yields of the corresponding DKP. mdpi.com Spontaneous cyclization can also occur in water, especially for dipeptides with a C-terminal methoxy (B1213986) group. mdpi.com The presence of a proline residue at the N-terminal penultimate position can also facilitate cyclization. nih.gov A significant challenge in this method is preventing racemization at the α-carbon centers. elsevierpure.comnih.gov

The synthesis of cyclo(L-Phe-L-Phe), which is this compound-2,5-dione, is a direct example of this strategy, starting from the corresponding phenylalanine-phenylalanine dipeptide ester.

Advanced Cyclization Techniques

To improve efficiency, reduce reaction times, and work under milder conditions, several advanced techniques for DKP synthesis have been developed.

Phase-transfer catalysis (PTC) offers a simple and efficient one-step procedure for the synthesis of symmetrical 1,4-disubstituted piperazine-2,5-diones. ucd.ieresearchgate.net This method involves the reaction of an N-chloroacetamide derivative in a two-phase system (e.g., an organic solvent and an aqueous solution of sodium hydroxide) in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA). ucd.ieresearchgate.net

The reaction proceeds at room temperature, and the catalyst facilitates the transfer of the hydroxide (B78521) ion into the organic phase, promoting the cyclization. ucd.ie This method demonstrates excellent selectivity, achieving yields of up to 90%. ucd.ieresearchgate.net The slow, controlled transfer of the base into the organic layer favors the desired intramolecular cyclization over potential polymerization side reactions. ucd.ie This technique has been successfully used for synthesizing various 1,4-disubstituted piperazine-2,5-diones. google.com

Table 2: Synthesis of DKPs using Phase-Transfer Catalysis

| Starting Material | Catalyst | Base | System | Yield | Reference |

|---|---|---|---|---|---|

| N-chloroacetamide derivatives | TEBA | 50% aq. NaOH | Dichloromethane (B109758)/Water | up to 90% | ucd.ieresearchgate.net |

| N,N'-diisopropylglycinamide | Benzyltriethylammonium chloride | 50% aq. NaOH | Methylene (B1212753) chloride/Water | 9.6% | google.com |

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. Several one-pot methods for DKP synthesis have been developed.

One notable approach is the Ugi four-component reaction (Ugi-4CR) followed by an intramolecular SN2 cyclization. mdpi.com In this method, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an acyclic intermediate, which then cyclizes to the DKP core under mild conditions. mdpi.com This strategy allows for the synthesis of a diverse range of 2,5-DKPs in a single pot, often using green solvents like ethanol. mdpi.com

Another one-pot strategy involves the reaction of an Fmoc-protected amino acid with an amino acid ester in the presence of a coupling agent and a base. researchgate.net Furthermore, chemoenzymatic methods are emerging as powerful one-pot protocols. For instance, the adenylation domain of an enzyme can be used to synthesize a dipeptide ester, which then undergoes spontaneous intramolecular cyclization to the DKP. elsevierpure.comnih.gov This enzymatic approach offers high efficiency and versatility, enabling the synthesis of over a hundred different DKPs with little to no racemization. elsevierpure.comnih.gov

Innovations in Reaction Conditions

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govnih.gov For the synthesis of 2,5-diketopiperazines (DKPs), which are precursors to this compound, microwave irradiation offers a rapid, safe, and highly efficient protocol. nih.govresearchgate.net Studies have shown that aqueous, one-pot N-Boc-deprotection-cyclization of Nα-Boc-dipeptidyl esters under microwave irradiation can produce DKPs in excellent yields. nih.govresearchgate.net This method is considered environmentally friendly due to the use of water as a solvent. nih.govresearchgate.net

The effectiveness of microwave-assisted synthesis is dependent on several factors, including the choice of solvent and the resin used in solid-phase synthesis. nih.gov While various organic solvents and resins can yield high product yields, the use of PEGA resin is particularly noteworthy as it allows for high yields of DKPs in water, irrespective of the heating method. nih.gov The significantly reduced reaction times make microwave-assisted solid-phase synthesis a preferred method for creating libraries of diketopiperazine-based compounds. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Thermal Synthesis of DKPs

| Heating Method | Resin | Solvent | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Microwave | PEGA | Water | High | Short | nih.gov |

| Thermal | PEGA | Water | High | Longer | nih.gov |

| Microwave | Polystyrene | Toluene | High | Short | nih.gov |

| Thermal | Polystyrene | Toluene | High | Longer | nih.gov |

The synthesis of this compound and its precursors often involves the use of basic conditions and catalysts to promote cyclization and other key reactions. Chiral piperazines, including (2S,5S)-2,5-dibenzylpiperazine, have been demonstrated to be effective catalysts in asymmetric reactions, such as the Michael addition of aldehydes to nitroalkenes. unl.pt

Phase transfer catalysis offers a simple and efficient one-step procedure for synthesizing symmetrical 1,4-disubstituted piperazine-2,5-diones at room temperature. ucd.ie This method utilizes a two-phase medium (e.g., dichloromethane and an alkaline solution) with a phase transfer catalyst like triethylbenzylammonium chloride (TEBA) to achieve high selectivity and yields. ucd.ieresearchcommons.org

The choice of base is also critical. While strong bases like sodium hydride (NaH) in DMF have been used for the benzylation of glycine anhydride to form 1,4-dibenzylpiperazine-2,5-dione (B3052571), weaker bases such as triethylamine (B128534) (TEA) and potassium carbonate (K2CO3) are employed in other contexts, like aldol condensations with activated diketopiperazines. uit.nocore.ac.ukcsu.edu.au For instance, the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes is often carried out in the presence of TEA in DMF. uit.noresearchgate.net

Cp*Ir complexes have been developed as catalysts for the N-alkylative homocoupling of N-benzylethanolamines to produce N,N'-dibenzylpiperazine derivatives. clockss.org The addition of a weak base like sodium bicarbonate (NaHCO3) significantly accelerates this reaction. clockss.org

Table 2: Catalysts and Basic Conditions in Synthesis

| Reaction Type | Catalyst | Base | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Michael Addition | (2S,5S)-2,5-dibenzylpiperazine | - | High efficiency | unl.pt |

| DKP Synthesis | Phase Transfer Catalyst (TEBA) | Sodium Hydroxide | One-step, room temperature | ucd.ie |

| N-alkylation | Cp*Ir complex | Sodium Bicarbonate | Accelerates reaction | clockss.org |

| Aldol Condensation | - | Triethylamine | Used with activated DKPs | uit.no |

Synthesis of this compound via Reduction Pathways

A common route to this compound involves the reduction of a corresponding diketopiperazine precursor. This transformation is crucial for obtaining the final piperazine (B1678402) structure and can be controlled to achieve specific stereoisomers.

Reduction of this compound-2,5-dione Systems

The reduction of the two amide carbonyl groups in this compound-2,5-dione systems yields this compound. A standard reagent for this conversion is lithium aluminium hydride (LiAlH4), which cleanly reduces the carbonyls to methylenes. wikipedia.org Another effective reducing agent is a combination of sodium borohydride (B1222165) and titanium tetrachloride (NaBH4/TiCl4). unl.pt

Alternatively, the synthesis can start from 3,6-dibenzylidenepiperazine-2,5-dione, which is then reduced. publish.csiro.aupublish.csiro.au Reduction with zinc dust in acetic acid has been shown to yield (Z)-6-benzyl-3-benzylidenepiperazine-2,5-dione. publish.csiro.aupublish.csiro.au When a mixture of acetic acid and hydrochloric acid is used, a mixture of cis- and trans-3,6-dibenzylpiperazine-2,5-dione is obtained. publish.csiro.aupublish.csiro.au

Stereoselective Control in Reduction Reactions

Achieving stereoselective control during the reduction of this compound-2,5-dione systems is critical for accessing specific isomers of this compound. The reduction of a chiral 2,5-diketopiperazine, such as one derived from L-amino acids (cis configured), with a powerful reducing agent like LiAlH4, typically proceeds with retention of stereochemistry to give the corresponding chiral piperazine. wikipedia.org For example, the reduction of cyclo(L-Phe-L-Phe) yields (2S,5S)-dibenzylpiperazine. wikipedia.org

Catalytic hydrogenation is another method employed for reduction. The direct catalytic reduction of 3,6-di(2-chlorobenzylidene)piperazine-2,5-dione has been accomplished to yield (±)-cis-3,6-di(2-chlorobenzyl)piperazine-2,5-dione. researchgate.netpublish.csiro.aupublish.csiro.au The stereochemical outcome of these reductions can be influenced by the catalyst, solvent, and reaction conditions. Hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones has been shown to predominantly form the cis isomer. csu.edu.au

Derivatization and Structural Modification of this compound Analogues

The this compound scaffold can be further modified to create a diverse range of analogues with potentially unique properties. Derivatization can occur at the nitrogen atoms of the piperazine ring or at the benzyl (B1604629) groups.

One approach involves the monoalkylation of 1,4-dibenzylpiperazine-2,5-dione, followed by other transformations. cuni.cz This desymmetrization allows for the introduction of different functional groups, leading to a variety of derivatives. cuni.cz The synthesis of N-arylpiperazine derivatives has been achieved through the catalytic system using ruthenium complexes, although this often requires harsh reaction conditions. clockss.org More recently, Cp*Ir catalysts have enabled these reactions at lower temperatures with improved yields. clockss.org

Structural modifications can also be introduced earlier in the synthetic sequence. For example, using substituted benzaldehydes in the condensation with activated piperazine-2,5-diones leads to a variety of substituted (benzylidene)piperazine-2,5-diones, which can then be reduced to the corresponding dibenzylpiperazine analogues. csu.edu.au

Strategies for Ring Substitution and Functionalization

The functionalization of the this compound scaffold is primarily achieved through modifications of its precursor, 2,5-dibenzyl-2,5-diketopiperazine (DKP), derived from the cyclization of two phenylalanine molecules. The key sites for substitution are the nitrogen atoms (N1 and N4) and the α-carbons (C3 and C6) of the piperazine ring.

N-Substitution: The nitrogen atoms of the diketopiperazine ring are the most common sites for functionalization due to the acidity of the N-H protons. N-alkylation and N-acylation are standard procedures. For instance, 1,4-dibenzylpiperazine-2,5-dione can be synthesized by the N-alkylation of glycine anhydride with benzyl chloride in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF). core.ac.uk This method allows for the introduction of various benzyl groups onto the nitrogen atoms. A desymmetrization approach can be employed for mono-alkylation, as demonstrated in the synthesis of alkoxyamines from 1,4-dibenzylpiperazine-2,5-dione. cuni.cz

A one-pot synthesis method has been developed for creating N-1-monoallylated 2,5-diketopiperazine derivatives. researchgate.net This procedure involves the reaction of aromatic aldehydes, allyl bromide, and 1,4-diacetyl-DKP in the presence of cesium carbonate (Cs₂CO₃), effectively introducing substituents at the C-6 position and an allyl group at the N-1 position simultaneously. researchgate.net

C-Substitution and Functionalization: Functionalization at the carbon atoms (C3 and C6) of the piperazine ring often involves aldol condensation or α-heterofunctionalization of the diketopiperazine precursor. Aldol condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes can introduce various substituents at the C3 and C6 positions. uit.no However, the stability of the starting material under strongly basic conditions can be a challenge. uit.no

A more advanced strategy involves the α-sulfenylation of substituted piperazine-2,5-diones. nih.gov This reaction, catalyzed by cinchona alkaloids, allows for the introduction of a sulfur-containing group at the α-carbon position. nih.gov This method is a key step toward the synthesis of complex natural products like epidithiodioxopiperazines (ETPs). nih.gov Furthermore, palladium-catalyzed reactions on enol phosphates derived from 2,5-diketopiperazines can lead to the synthesis of functionalized 1,4-dihydropyrazines, which can be aromatized to pyrazines, demonstrating a pathway to highly substituted ring systems. wikipedia.org

The following table summarizes various strategies for the functionalization of the 2,5-diketopiperazine ring, a direct precursor to this compound derivatives.

Table 1: Ring Substitution and Functionalization Strategies

| Position | Reaction Type | Reagents and Conditions | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| N1, N4 | N-Alkylation | Glycine anhydride, NaH, Benzyl chloride, DMF | 1,4-Dibenzylpiperazine-2,5-dione | core.ac.uk |

| N1 | N-Monoallylation | Aromatic aldehydes, Allyl bromide, 1,4-Diacetyl-DKP, Cs₂CO₃ (one-pot) | N-1-monoallylated-6-substituted-DKP | researchgate.net |

| C3, C6 | Aldol Condensation | 1,4-Diacetylpiperazine-2,5-dione, Aldehydes, Base | 3,6-Disubstituted-DKP | uit.no |

| C3/C6 (α-carbon) | α-Sulfenylation | Substituted DKP, Electrophilic sulfur reagent, Cinchona alkaloid catalyst | α-Sulfenylated DKP | nih.gov |

| Ring | Dehydropiperazine Synthesis | β-halocarbamates, N-sulfonyl-1,2,3-triazoles, Rh(II) catalyst | C-substituted 2,3-dehydropiperazines | uwa.edu.au |

Stereochemical Control in Derivatization

Controlling the stereochemistry during the synthesis and derivatization of this compound is crucial, as the biological activity of its derivatives can be highly dependent on their three-dimensional structure. nih.gov The primary methods for achieving stereochemical control involve using chiral starting materials, employing chiral catalysts, and separating stereoisomers.

The most direct method to obtain chiral this compound is to start from chiral amino acids. The synthesis of (2S,5S)-2,5-dibenzylpiperazine begins with the condensation of the appropriate Boc-protected amino acid with an amino acid methyl ester hydrochloride. unl.pt The resulting dipeptide cyclizes to form a chiral diketopiperazine, such as cyclo(L-Phe-L-Phe). wikipedia.org Subsequent reduction of this chiral 2,5-diketopiperazine, for example with lithium aluminium hydride (LiAlH₄) or sodium borohydride/titanium tetrachloride (NaBH₄/TiCl₄), yields the corresponding chiral piperazine with a defined stereochemistry, such as (2S,5S)-dibenzylpiperazine. wikipedia.orgunl.pt

Asymmetric organocatalysis provides a powerful tool for introducing new stereocenters with high enantioselectivity. In the α-sulfenylation of substituted piperazine-2,5-diones, cinchona alkaloids act as chiral Lewis base catalysts. nih.gov The choice of catalyst and reaction conditions, including the type of sulfur transfer reagent, solvent, and temperature, significantly influences the yield and enantioselectivity of the reaction. nih.gov Similarly, chiral piperazines themselves, like (2S,5S)-2,5-dibenzylpiperazine, can serve as efficient organocatalysts in asymmetric reactions, such as the Michael addition of aldehydes to nitroalkenes. unl.pt

The synthesis of specific stereoisomers allows for the systematic investigation of structure-activity relationships. For example, a study on N-alkylated amphiphilic 2,5-diketopiperazines involved the synthesis of all possible stereoisomers of a lead compound to investigate how stereochemistry affects antimicrobial activity. nih.gov The different three-dimensional structures of the diastereomers were shown to directly impact their biological effects. nih.gov When stereoselective methods are not feasible, chiral resolution using techniques like Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) can be employed to separate enantiomers.

Table 2: Methods for Stereochemical Control

| Method | Approach | Example | Outcome | Reference(s) |

|---|---|---|---|---|

| Chiral Starting Material | Synthesis from L-Phenylalanine | Cyclization of L-Phe-L-Phe dipeptide followed by reduction with LiAlH₄ or NaBH₄/TiCl₄. | (2S,5S)-Dibenzylpiperazine | wikipedia.orgunl.pt |

| Asymmetric Organocatalysis | Enantioselective α-sulfenylation of the DKP ring. | Cinchona alkaloids used as chiral catalysts with an electrophilic sulfur reagent. | Enantiomerically enriched α-sulfenylated DKP derivatives. | nih.gov |

| Use as Chiral Catalyst | Asymmetric Michael Addition | (2S,5S)-2,5-Dibenzylpiperazine used to catalyze the addition of aldehydes to nitroalkenes. | High diastereoselectivity in the formation of δ-formyl nitroalkanes. | unl.pt |

| Diastereomer Synthesis | Synthesis of all stereoisomers of a target molecule. | Enantioselective methods used to prepare three diastereomers of an arginine-derived DKP. | Investigation of the role of stereochemistry on bioactivity. | nih.gov |

| Chiral Resolution | Chromatographic Separation | Separation of enantiomers using Chiral Stationary Phase HPLC (CSP-HPLC). | Isolation of pure enantiomers from a racemic mixture. |

Chemical Reactivity and Transformation Mechanisms of 2,5 Dibenzylpiperazine

Reactivity of the Piperazine (B1678402) Ring System

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is the core of 2,5-dibenzylpiperazine's structure. wm.edu This ring system is not planar and typically adopts a chair conformation to minimize steric strain. wm.edu The reactivity of the piperazine ring is significantly influenced by the nature of the substituents on its nitrogen atoms. nih.gov

The nitrogen atoms of the piperazine ring possess lone pairs of electrons, making them nucleophilic and basic. However, the presence of the bulky benzyl (B1604629) groups at the 2 and 5 positions can sterically hinder the approach of reactants to the ring carbons. The electronic properties of the benzyl groups also play a role; the phenyl rings can withdraw electron density, slightly reducing the nucleophilicity of the nitrogens. wm.edu

The piperazine ring can undergo a variety of reactions, including N-alkylation and N-acylation, which are common methods for modifying its structure and properties. mdpi.com The ring can also participate in reactions that lead to the formation of fused ring systems. researchgate.net The conformational flexibility of the piperazine ring, while preferring a chair form, can adopt a boat conformation when chelated to a metal center, although this introduces significant ring strain. wm.edu

Oxidation and Reduction Chemistry of Dibenzylpiperazines

The nitrogen atoms in the piperazine ring are susceptible to oxidation. For instance, treatment with oxidizing agents can lead to the formation of N-oxides. The benzyl groups can also be oxidized under certain conditions. For example, oxidation of the methyl groups on the benzenoid ring of a related pyrazine (B50134) derivative gives the corresponding carboxylic acids. researchgate.net

Reduction reactions are also important in the chemistry of dibenzylpiperazine derivatives. The carbonyl groups of 2,5-diketopiperazines, which are precursors to 2,5-dibenzylpiperazines, can be reduced to the corresponding piperazines. For example, the reduction of cyclo(L-Phe-L-Phe) with lithium aluminium hydride (LiAlH₄) yields (2S,5S)-dibenzylpiperazine. wikipedia.org

The reduction of related 3,6-dibenzylidenepiperazine-2,5-diones has been studied under various conditions. researchgate.netpublish.csiro.au For instance, reduction with zinc and acetic acid can yield (Z)-6-benzyl-3-benzylidenepiperazine-2,5-dione. researchgate.netpublish.csiro.au Using a mixture of acetic acid and hydrochloric acid can produce a mixture of cis- and trans-3,6-dibenzylpiperazine-2,5-dione. researchgate.netpublish.csiro.au Catalytic reduction has also been employed to convert 3,6-di(2-chlorobenzylidene)piperazine-2,5-dione to (±)-cis-3,6-di(2-chlorobenzyl)piperazine-2,5-dione. researchgate.netpublish.csiro.au

Substitution Reactions on the Benzyl Moieties and Piperazine Nitrogens

The benzyl groups and the piperazine nitrogens are the primary sites for substitution reactions in this compound.

Substitution on Piperazine Nitrogens:

The nitrogen atoms of the piperazine ring readily undergo nucleophilic substitution reactions. wm.edu N-alkylation and N-acylation are common transformations used to introduce a wide variety of functional groups.

N-Alkylation: This can be achieved using alkyl halides. For example, the synthesis of 1,4-dibenzylpiperazine-2,5-dione (B3052571) involves the reaction of glycine (B1666218) anhydride (B1165640) with benzyl chloride in the presence of a base like sodium hydride. core.ac.uk Another approach involves the Cp*Ir complex-catalyzed N-alkylative homocoupling of N-benzylethanolamines to give N,N'-dibenzylpiperazine derivatives. clockss.org A manganese-catalyzed N-alkylation of amines with alcohols has also been reported for the synthesis of dibenzylpiperazine. acs.org

N-Acylation: Acylating agents such as acetic anhydride can be used to introduce acetyl groups onto the piperazine nitrogens, forming compounds like 1,4-diacetylpiperazine-2,5-dione (B1297580). uit.no

Substitution on Benzyl Moieties:

The aromatic rings of the benzyl groups can undergo electrophilic aromatic substitution reactions. For example, nitration can occur on the benzenoid ring. researchgate.net

The following table summarizes some substitution reactions of dibenzylpiperazine precursors:

| Precursor | Reagent(s) | Product(s) | Reaction Type |

| Glycine anhydride | Benzyl chloride, NaH | 1,4-dibenzylpiperazine-2,5-dione | N-Alkylation |

| Piperazine-2,5-dione | Acetic anhydride | 1,4-Diacetylpiperazine-2,5-dione | N-Acylation |

| 3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione (B14661008) | Hydriodic acid | (±)-cis-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione | Reduction |

| 3,6-Dibenzylidenepiperazine-2,5-dione | Zinc, Acetic acid/HCl | cis- and trans-3,6-dibenzylpiperazine-2,5-dione | Reduction |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are critical aspects of the chemical transformations involving this compound and its derivatives, influencing the final structure and properties of the products.

Regioselectivity:

In unsymmetrically substituted piperazine derivatives, the two nitrogen atoms can exhibit different reactivities, leading to regioselective reactions. For instance, in the synthesis of N-benzyl-N'-Boc-piperazine derivatives, the Cp*Ir complex-catalyzed N-alkylative cross-coupling of Boc-protected diethanolamines with benzylamine (B48309) proceeds with a degree of regiocontrol. clockss.org

Stereoselectivity:

The synthesis and reactions of this compound often involve stereochemical considerations due to the presence of chiral centers at the 2 and 5 positions.

The reduction of 3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione with hydriodic acid yields the (±)-cis-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione, indicating a degree of stereocontrol in the reduction process. publish.csiro.au

Similarly, the permanganate (B83412) oxidation of (±)-cis-1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione can lead to the corresponding trans-isomer. publish.csiro.au

The synthesis of piperazine derivatives through Cp*Ir complex-catalyzed reactions can also be influenced by the stereochemistry of the starting materials. clockss.org

The following table highlights examples of stereoselective reactions:

| Starting Material | Reagent(s)/Conditions | Product(s) | Stereochemical Outcome |

| 3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione | Hydriodic acid | (±)-cis-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione | Formation of the cis isomer |

| (±)-cis-1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione | Permanganate oxidation | trans-1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione | Inversion to the trans isomer |

Advanced Structural and Conformational Analysis of 2,5 Dibenzylpiperazine

Spectroscopic Characterization Techniques for Research

Spectroscopic methods are fundamental in the elucidation of the molecular structure of 2,5-dibenzylpiperazine. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that reveals details about its atomic composition, bonding, and electronic environment. lehigh.edu

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. ebsco.com By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), detailed information about the molecular framework can be obtained. ebsco.comacs.org

Key insights from NMR analysis include:

Chemical Shifts: The position of a signal in an NMR spectrum (chemical shift) indicates the electronic environment of a nucleus. rsc.org For this compound, distinct signals are observed for the protons and carbons of the piperazine (B1678402) ring, the benzyl (B1604629) groups, and the methylene (B1212753) bridges connecting them. For instance, the hydrogen atoms of the piperazine ring typically show signals in the aliphatic region of the ¹H NMR spectrum. acs.org

Signal Splitting (Coupling): The splitting of an NMR signal into multiple peaks (a multiplet) reveals the number of neighboring protons, a phenomenon known as spin-spin coupling. chemguide.co.uklibretexts.org This information is crucial for establishing the connectivity of atoms within the molecule, confirming the arrangement of the benzyl groups on the piperazine ring. rsc.org The n+1 rule is often applied, where 'n' is the number of adjacent hydrogens, to predict the splitting pattern. chemguide.co.uklibretexts.org

Integration: The area under an NMR peak is proportional to the number of nuclei it represents. csic.es This allows for the quantitative determination of the ratio of different types of protons in the molecule.

Stereochemistry: Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide through-space correlations between protons, which helps in determining the relative stereochemistry (cis or trans) of the benzyl substituents. rsc.orgwordpress.com The stability of different isomers can also be investigated, with studies on related diketopiperazines showing that the trans isomer is often more stable than the cis isomer. mdpi.com

A representative, though generalized, summary of expected NMR data for a disubstituted piperazine is presented below. Actual chemical shifts can vary based on solvent and stereochemistry.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity (¹H NMR) |

| Aromatic Protons (C₆H₅) | 7.2-7.4 | 127-130 | Multiplet |

| Benzyl CH₂ | ~3.5 | ~60 | Singlet or Doublet |

| Piperazine Ring CH | 2.5-3.0 | 50-55 | Multiplet |

| Piperazine Ring NH | Variable | - | Broad Singlet |

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy provide complementary information to NMR by focusing on the functional groups and π-electron systems within this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). lehigh.eduuobabylon.edu.iq It is highly effective for identifying the functional groups present in a molecule. spectroscopyonline.com

Key FT-IR absorptions for this compound would include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the piperazine ring and methylene groups) appear just below 3000 cm⁻¹.

C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings of the benzyl groups.

C-N Stretching: These vibrations typically occur in the 1000-1200 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method probes the electronic transitions within a molecule, particularly those involving π-electrons. uobabylon.edu.iqscribd.com The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. libretexts.org For this compound, the primary chromophore is the benzene (B151609) ring. scribd.com Benzene and its derivatives typically exhibit strong absorption bands in the UV region, often with a primary band around 204 nm and a weaker, fine-structured band around 254 nm, corresponding to π→π* transitions. libretexts.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis in Synthetic and Biosynthetic Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.trnih.gov It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. msu.edusavemyexams.com

In the analysis of this compound:

Molecular Ion Peak (M⁺): The peak with the highest m/z value in the spectrum typically corresponds to the intact molecule that has lost one electron, known as the molecular ion. nih.gov This peak directly provides the molecular weight of the compound.

Fragmentation Pattern: The high energy used in techniques like Electron Impact (EI) ionization can cause the molecular ion to break apart into smaller, charged fragments. neu.edu.trmsu.edu The pattern of these fragments is predictable and serves as a molecular fingerprint. For this compound, a prominent fragmentation pathway would be the cleavage of the bond between the piperazine ring and the benzyl group, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z = 91. This is often the most intense peak (the base peak) in the spectrum. Other fragments may arise from the cleavage of the piperazine ring itself. libretexts.org

Isotope Peaks: The presence of a small M+1 peak is due to the natural abundance of the ¹³C isotope. nih.gov

Synthetic and Biosynthetic Studies: MS is invaluable for monitoring the progress of chemical syntheses of this compound and its derivatives. mdpi.com It is also used in biosynthetic studies to identify and characterize metabolites, as seen in research on related piperazine alkaloids produced by fungi. researchgate.net

| Ion | m/z Value | Identity |

| [M]⁺ | 266 | Molecular Ion |

| 175 | [M - C₇H₇]⁺ | Loss of a benzyl group |

| 91 | [C₇H₇]⁺ | Benzyl cation (often the base peak) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. d-nb.infomdpi.com By diffracting a beam of X-rays off a single crystal of this compound, a unique diffraction pattern is produced. scribd.com Mathematical analysis of this pattern allows for the calculation of the precise positions of each atom in the crystal lattice.

This technique provides unambiguous information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds. researchgate.net

Conformation: The exact spatial arrangement of the molecule in the solid state, including the conformation of the piperazine ring (e.g., chair or boat) and the orientation of the benzyl substituents. researchgate.net

Stereochemistry: The absolute configuration (cis or trans) of the substituents on the piperazine ring.

Intermolecular Interactions: Details on how the molecules pack together in the crystal, including hydrogen bonding and other non-covalent interactions.

Crystal structure analysis of related N,N'-disubstituted piperazines has revealed that the piperazine ring can adopt different conformations depending on the nature of the substituents. researchgate.net

Conformational Dynamics of the Piperazine Ring

Investigation of Chair and Boat Conformations

Like cyclohexane, the piperazine ring can exist in several conformations, with the most significant being the chair and boat forms. nih.gov

Chair Conformation: This is generally the most thermodynamically stable conformation for six-membered rings, as it minimizes both angular strain and torsional strain by staggering the bonds on adjacent atoms. nih.gov In this compound, the two benzyl groups can be positioned either axially (pointing up or down, parallel to the ring's axis) or equatorially (pointing out from the perimeter of the ring). The trans isomer with both benzyl groups in equatorial positions is typically the most stable arrangement to minimize steric hindrance.

Boat Conformation: This is a higher-energy, more flexible conformation. core.ac.uk It is generally less stable than the chair due to torsional strain from eclipsing bonds and steric strain between the "flagpole" hydrogens (or substituents). However, in certain substituted piperazine derivatives or when complexed with metal ions, the boat or a twisted-boat conformation can become more favorable. nih.gov

Computational studies and experimental data from techniques like variable-temperature NMR can be used to investigate the energy differences between these conformations and the barriers to their interconversion. nih.gov For many piperazine-containing macrocycles, the chair conformation is the most favored. nih.gov

Computational and Theoretical Chemistry Studies of 2,5 Dibenzylpiperazine

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in understanding the binding mode and affinity of 2,5-dibenzylpiperazine derivatives with their biological targets.

Studies on various piperazine-containing compounds have demonstrated the utility of molecular docking in elucidating key protein-ligand interactions. nih.gov For instance, in the context of developing inhibitors for enzymes like Dipeptidyl peptidase-IV (DPP-IV), molecular docking has been used to establish the binding affinity of piperazine-derived compounds at the active site. nih.gov These studies often reveal crucial interactions such as hydrogen bonds and hydrophobic interactions that contribute to the binding energy. For example, docking analyses of some 1,4-disubstituted piperazine (B1678402) derivatives with Mycobacterium tuberculosis RNA polymerase (Mtb RNAP) have shown strong binding affinities, which correlate with their in-vitro antitubercular activities. researchgate.net

The process involves preparing the 3D structures of both the ligand (this compound derivative) and the target protein. The ligand's conformation and its position and orientation within the binding site (posing) are then sampled to find the most stable complex, which is typically evaluated using a scoring function. The results from docking studies can guide the design of new molecules with improved potency and selectivity. nih.govresearchgate.net For example, if a docking study reveals an unoccupied pocket in the binding site, a medicinal chemist might design a new derivative with a substituent that can favorably occupy that space.

Interactive Table: Examples of Molecular Docking Studies on Piperazine Derivatives.

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Piperazine-derived constrained compounds | Dipeptidyl peptidase-IV (DPP-IV) | Good binding affinity at the active site, supporting biological data. nih.gov | nih.gov |

| 1,4-di(aryl/heteroaryl) substituted piperazines | Mycobacterium tuberculosis RNA polymerase (Mtb RNAP) | Strong binding affinity, with specific hydrogen bond interactions identified. researchgate.net | researchgate.net |

| 2-piperazin-1-yl-quinazolines | Integrin αIIbβ3 | Determined key protein-ligand interactions, correlating affinity and docking scores. nih.gov | nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of ligand-protein complexes over time. researchgate.net This method simulates the physical movements of atoms and molecules, offering deeper insights than the static pictures provided by molecular docking. researchgate.net

MD simulations have been employed to study the behavior of piperazine-containing ligands within the binding sites of their target proteins. nih.gov These simulations can reveal the stability of the binding pose predicted by docking and highlight the flexibility of both the ligand and the protein. researchgate.netepfl.ch For example, MD simulations of piperidine/piperazine-based ligands in complex with the Sigma 1 Receptor (S1R) have been used to evaluate the stability of the interactions and to identify the key amino acid residues involved in maintaining the complex. nih.gov

The process starts with the docked complex, which is then placed in a simulated physiological environment (e.g., a box of water molecules with ions). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the positions and velocities of the atoms at a later time. researchgate.net By running the simulation for a sufficient duration (nanoseconds to microseconds), one can observe the conformational landscape of the molecule and the dynamics of its interaction with the target. This information is crucial for understanding the mechanism of action and for designing ligands with improved binding characteristics. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds. nih.gov

Ligand-Based 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques that relate the 3D properties of molecules to their biological activities. imist.ma These methods require the alignment of a set of molecules with known activities. From the aligned structures, steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA), are calculated on a 3D grid. imist.mapitt.edu

These calculated field values are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model that can predict the activity of new compounds. jdvu.ac.in The results of 3D-QSAR studies are often visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease biological activity. uoa.gr For instance, a green contour in a CoMFA steric map might indicate that bulkier substituents in that region would enhance activity, while a yellow contour would suggest that bulk is detrimental.

While specific CoMFA or CoMSIA studies solely on this compound are not prevalent in the provided search results, the methodologies have been widely applied to various classes of compounds, including those with piperazine scaffolds, to guide lead optimization. semanticscholar.orgnih.gov These studies have been instrumental in understanding the structure-activity relationships of inhibitors for various targets, such as HIV-1 reverse transcriptase and Lysine Specific Demethylase 1 (LSD1). pitt.edunih.gov

Interactive Table: Key Features of CoMFA and CoMSIA.

| Feature | CoMFA (Comparative Molecular Field Analysis) | CoMSIA (Comparative Molecular Similarity Indices Analysis) |

|---|---|---|

| Fields Calculated | Steric and Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |

| Potential Function | Lennard-Jones and Coulomb potentials | Gaussian-type potential |

| Output | 3D contour maps indicating favorable and unfavorable regions for each field. | 3D contour maps for a wider range of physicochemical properties. |

| Key Requirement | Molecular alignment of the dataset. | Molecular alignment of the dataset. |

Ab Initio and Density Functional Theory (DFT) Calculations on Electronic Structure

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure of molecules from first principles, without the need for empirical parameters. unram.ac.idethz.ch These methods can provide highly accurate information about molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. researchgate.netaps.org

DFT calculations, often using functionals like B3LYP, are widely used to optimize the geometry of molecules and to predict their spectroscopic properties. researchgate.net For instance, DFT calculations can be used to determine the most stable conformation of this compound and to analyze its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and stability of the molecule.

Theoretical Mechanistic Studies of Chemical Reactions and Biological Pathways

Computational methods are also employed to investigate the mechanisms of chemical reactions and to elucidate biological pathways involving molecules like this compound. Theoretical studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, which helps in understanding the reaction kinetics and thermodynamics.

In the context of biosynthesis, computational studies can shed light on the enzymatic reactions that lead to the formation of natural products. The biosynthesis of this compound derivatives is known to originate from L-phenylalanine. researchgate.net Computational modeling can be used to study the mechanism of the enzymes involved in this pathway, such as non-ribosomal peptide synthetases (NRPSs). researchgate.netresearchgate.net For example, studies have shown that the biosynthesis of the diketopiperazine core of some related compounds is catalyzed by a monomodular NRPS. researchgate.net

By understanding the reaction mechanisms and the enzymes involved, researchers can potentially engineer these pathways to produce novel derivatives or to improve the yield of the desired compound.

Biological Activities and Molecular Mechanisms in Vitro and Mechanistic Focus

In Vitro Biological Activity Spectrum

The in vitro evaluation of 2,5-dibenzylpiperazine derivatives has unveiled a range of biological effects, from anti-inflammatory and antioxidant properties to highly specific cytotoxicity against cancer cells under particular metabolic stress conditions.

Derivatives belonging to the 2,5-diketopiperazine (DKP) class, the core structure of the extensively studied metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, have demonstrated anti-inflammatory properties in various biochemical assays. uit.no The DKP scaffold is recognized for its ability to interact with a wide array of receptors, which may contribute to its bioactivity. uit.no While specific data on this compound's direct anti-inflammatory action in cellular models is limited in the provided research, the activity of the broader DKP family suggests a potential area for further investigation.

The 2,5-diketopiperazine class of compounds has been noted for its antioxidant activities in biochemical assays. uit.noresearchgate.net For instance, the DKP compound barettin, isolated from a marine sponge, showed antioxidant effects in such assays. uit.no However, this activity was not observed in intracellular assays, suggesting potential issues with cellular uptake for that specific derivative. uit.no In studies of new this compound derivatives, such as helvamides B and C, their extracts were evaluated for DPPH radical scavenging activity, a common biochemical assay to measure antioxidant potential. nih.gov

A significant finding is the selective cytotoxicity of the marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. nih.govresearchgate.net This compound exhibited potent cytotoxic activity against human pancreatic carcinoma PANC-1 cells cultured in glucose-starved conditions, with a half-maximal inhibitory concentration (IC₅₀) of 28 µM. nih.govresearchgate.net In stark contrast, no cytotoxic effect was observed against the same PANC-1 cells under normal glucose culture conditions at concentrations up to 1000 µM. nih.govresearchgate.net This demonstrates a highly selective action against cells in a metabolically compromised state, which is characteristic of the tumor microenvironment. nih.govresearchgate.net Other piperazine (B1678402) derivatives have also shown antiproliferative activity against different cancer cell lines, such as K-562 human chronic myelogenous leukemia. iiarjournals.org

Interactive Table: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | Condition | IC₅₀ Value | Source |

| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (Pancreatic) | Glucose-Starved | 28 µM | nih.gov, researchgate.net |

| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | PANC-1 (Pancreatic) | Normal Glucose | >1000 µM | nih.gov, researchgate.net |

| (3S,6S)-3,6-dibenzylpiperazine-2,5-dione | K-562 (Leukemia) | Not Specified | 30.10±1.6 µg/ml | iiarjournals.org |

| Helvamide B (derivative) | PC-3 (Prostate) | Not Specified | >50 µg/ml | nih.gov |

| Helvamide C (derivative) | PC-3 (Prostate) | Not Specified | >50 µg/ml | nih.gov |

The selective cytotoxicity of (3S,6S)-3,6-dibenzylpiperazine-2,5-dione is attributed to an "anti-austerity" mechanism. connectedpapers.comnih.gov Austerity is the survival mechanism that allows cancer cells to tolerate nutrient-deprived conditions within a hypovascular tumor microenvironment. jst.go.jp Anti-austerity agents work by inhibiting this tolerance, thereby selectively killing cancer cells that are under nutrient starvation while sparing healthy cells in nutrient-rich environments. jst.go.jp The compound (3S,6S)-3,6-dibenzylpiperazine-2,5-dione is identified as such an agent, targeting the metabolic adaptations of cancer cells to survive glucose deficiency. researchgate.netnih.gov

The primary mechanism underlying the anti-austerity effect of (3S,6S)-3,6-dibenzylpiperazine-2,5-dione is the uncoupling of mitochondrial oxidative phosphorylation. nih.govresearchgate.net Studies suggest the compound functions as a mitochondrial uncoupler, disrupting the normal process where the electron transport chain is coupled to ATP synthesis. This was evidenced by the observation that the compound increased the rate of oxygen consumption in PANC-1 cells. researchgate.net This uncoupling leads to a rapid depletion of cellular energy reserves, which is particularly lethal to cells under glucose-starved conditions that are heavily reliant on oxidative phosphorylation for survival. researchgate.net

Selective Cytotoxicity in Starvation-Adapted Cancer Cell Lines

Identification and Characterization of Molecular Targets

The primary molecular target identified for the anti-austerity activity of (3S,6S)-3,6-dibenzylpiperazine-2,5-dione is the mitochondrion. nih.gov By acting as a protonophore, it disrupts the mitochondrial membrane potential, effectively uncoupling the electron transport chain from ATP production. nih.gov

Further mechanistic studies have indicated that the compound's activity may also involve the inhibition of key cell survival signaling pathways. Specifically, under glucose-starved conditions, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione was found to inhibit the Akt signaling pathway, which is a critical pathway involved in cell survival, proliferation, and resistance to nutrient starvation. researchgate.netjst.go.jp This suggests that the compound's potent selective cytotoxicity may result from a dual-pronged attack: directly crippling cellular energy production via mitochondrial uncoupling and simultaneously blocking a key pro-survival signaling pathway.

Based on a comprehensive review of scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specific biological activities outlined in your request. The existing research data for this exact molecule does not cover the specified mechanisms of action.

Searches for "this compound" in relation to Oxytocin Receptor (OTR) antagonism, Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition, Matrix Metalloproteinase (MMP) inhibition, and the mechanistic modulation of neurotransmitter systems did not yield specific results for the parent compound.

The available scientific literature contains information on structurally related but distinct molecules:

Derivatives: A derivative, 1,4-diacetyl-2,5-dibenzylpiperazine , was isolated from the fungus Neosartorya pseudofischeri and was found to have cytostatic effects in certain human cancer cell lines. ulb.beresearchgate.netnih.gov Another related compound mentioned is 1,4-diacetyl-2,5-dibenzylpiperazine 3,7-oxide . researchgate.net

Isomers: Research on neurotransmitter modulation is available for the isomer 1,4-Dibenzylpiperazine (B181160) .

Related Scaffolds: Studies on OTR antagonism have been conducted on 2,5-diketopiperazine derivatives, which feature a different core structure (containing two carbonyl groups) than this compound. researchgate.net

While compounds with a this compound moiety have been isolated from natural sources like the fungus Penicillium brasilianum, their biological activities in the specific areas you requested are not documented in the provided search results. nih.govresearchgate.net

Fulfilling the request would require presenting data from these related but structurally different compounds, which would violate the core instruction to focus solely on "this compound." Therefore, an article that is both scientifically accurate and strictly compliant with the provided outline cannot be constructed.

Environmental Fate and Bioremediation Research of Piperazine Ring Systems

Enzymatic Degradation Pathways of Piperazines

The biotransformation of the piperazine (B1678402) ring involves several well-established metabolic reactions, including N-oxidation, hydroxylation, N-dealkylation, and cleavage of the ring itself to form N-substituted or N,N'-disubstituted ethylenediamines. researchgate.net The stability and degradation susceptibility of piperazine derivatives are heavily influenced by the nature of their substituents. For instance, the primary metabolic route for bis(heteroaryl)piperazine (BHAP) compounds is often oxidative N-dealkylation of substituents on an associated pyridine (B92270) ring. nih.gov

Literature analysis suggests that for many nonaromatic N-heterocycles like piperazine, the initial and rate-limiting step in biodegradation is the hydroxylation of a carbon atom adjacent to a ring nitrogen. d-nb.info This reaction is frequently catalyzed by cytochrome P450 monooxygenases. d-nb.info In addition to these common pathways, other biotransformations such as N-glucuronidation and N-sulfation have been reported for the piperazine ring. researchgate.net

Role of Microbial Enzymes in Degradation Processes

Microorganisms, including bacteria and fungi, are primary drivers of piperazine degradation in the environment, utilizing a diverse toolkit of enzymes. research-in-germany.org These enzymatic processes are fundamental to wastewater purification and the remediation of contaminated soils. d-nb.info

Bacterial strains capable of utilizing piperazine as a sole source of carbon and nitrogen have been isolated from environments like activated sludge from pharmaceutical plants. nih.gov One such example is Paracoccus sp. TOH, which demonstrates efficient piperazine degradation. nih.govresearchgate.net Whole-genome analysis of this strain revealed multiple metabolic pathways for substrate metabolism. researchgate.net The degradation of piperazine-containing antibiotics, such as norfloxacin (B1679917) and ciprofloxacin (B1669076), by various bacteria is also well-documented. frontiersin.org The key to degrading norfloxacin by mixed bacterial strains is the cleavage of carbon-nitrogen bonds on the piperazine ring, a process initiated by enzymes. frontiersin.org

Fungi also play a significant role, producing a range of extracellular enzymes like laccases and peroxidases, and intracellular enzymes such as cytochrome P450 monooxygenases, to transform complex pharmaceutical compounds. mdpi.com Fungi including Trametes versicolor, Irpex lacteus, and Pleurotus ostreatus have been shown to degrade piperazine-containing antibiotics through enzymatic oxidation and hydroxylation reactions. mdpi.com

In the context of 2,5-dibenzylpiperazine, it is noteworthy that its derivative, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, is a known natural product synthesized by marine-derived fungi such as Aspergillus candidus and Paecilomyces formosus. nih.govsemanticscholar.orgresearchgate.net The biosynthesis of this dibenzylpiperazine scaffold is an enzymatic process involving nonribosomal peptide synthetases (NRPSs) that dimerize aromatic amino acids, followed by tailoring reactions catalyzed by multifunctional cytochrome P450 enzymes. researchgate.net

| Enzyme Class | Specific Enzyme Example | Microbial Source (Example) | Role in Degradation/Transformation | Reference |

|---|---|---|---|---|

| Monooxygenases | Cytochrome P450 Monooxygenase | Trametes versicolor (fungus), Various bacteria | Catalyzes initial hydroxylation of the piperazine ring and oxidative N-dealkylation. d-nb.info Also involved in tailoring steps of dibenzylpiperazine biosynthesis. researchgate.net | nih.govd-nb.infomdpi.comresearchgate.net |

| Peroxidases | Lignin Peroxidase, Manganese Peroxidase | Phanerochaete chrysosporium, Irpex lacteus (fungi) | Extracellular enzymes that catalyze the oxidation and breakdown of complex piperazine-containing molecules like pharmaceuticals. | mdpi.com |

| Laccases | Laccase | Trametes versicolor (fungus) | Participates in the oxidation and transformation of a wide range of phenolic and non-phenolic compounds, including degradation products of piperazine derivatives. | mdpi.com |

| Synthetases | Nonribosomal Peptide Synthetase (NRPS) | Aspergillus sp., Neosartorya fischeri (fungi) | Catalyzes the biosynthesis of the dibenzylpiperazine scaffold from aromatic amino acids. | researchgate.net |

Characterization of Biochemical Degradation Pathways

The biochemical pathways for piperazine degradation have been elucidated through the identification of metabolic intermediates. For the parent piperazine molecule, oxidation studies have identified several key degradation products, suggesting a pathway that proceeds through ring opening. researchgate.net

A proposed degradation pathway for norfloxacin by mixed bacterial cultures demonstrates a common strategy for substituted piperazines: the process begins with the cleavage of C-N bonds in the piperazine ring, followed by subsequent oxidation and deethylation reactions. frontiersin.org Similarly, the degradation of ciprofloxacin can be initiated by the loss of a moiety from the piperazine ring. nih.gov

While the degradation pathways for simpler piperazines and complex pharmaceuticals containing the piperazine moiety are actively being researched, specific degradation pathways for this compound are not extensively detailed in the current literature. However, research on its biosynthesis has identified the enzymatic machinery responsible for its formation from precursor amino acids. researchgate.net The degradation of 2,5-diketopiperazines, the class to which the natural product (3S,6S)-3,6-dibenzylpiperazine-2,5-dione belongs, can occur during the thermal processing of foods and beverages where they form as degradation products of polypeptides. wikipedia.org

| Product Name | Chemical Formula | Significance | Reference |

|---|---|---|---|

| Ethylenediamine (EDA) | C₂H₈N₂ | A major product indicating ring cleavage. | researchgate.net |

| Formylpiperazine (FPZ) | C₅H₁₀N₂O | An early oxidation product. | researchgate.net |

| Formate (B1220265) | CHO₂⁻ | A small molecule product from extensive oxidation. The generation of total formate can predict the overall loss of piperazine. | researchgate.net |

| Ammonium | NH₄⁺ | Indicates mineralization of the nitrogen from the piperazine ring. | researchgate.net |

| Oxalate | C₂O₄²⁻ | A product of further oxidation of ring fragments. | researchgate.net |

Environmental Biotransformation Studies

Environmental studies confirm that microbial communities in locations such as wastewater treatment plants and contaminated soils are capable of degrading piperazine and its derivatives. d-nb.infonih.gov The isolation of potent piperazine-degrading bacteria like Paracoccus sp. TOH from the activated sludge of a pharmaceutical facility highlights the adaptation of microbial consortia to metabolize these chemical structures. nih.gov

The environmental biotransformation of piperazine-containing pharmaceuticals, such as fluoroquinolones, is a significant area of study due to their widespread detection in water bodies. frontiersin.org Fungal-mediated biodegradation (mycoremediation) is considered a promising and sustainable approach to mitigate pollution from these compounds. mdpi.com Studies have shown that fungi can degrade up to 90% of certain pharmaceutical contaminants under optimal conditions. mdpi.com The biotransformation of these drugs often leads to metabolites formed through oxidation, hydroxylation, and N-dealkylation of the piperazine ring. mdpi.com

For this compound, specifically its diketo- form, environmental studies have primarily focused on its discovery as a natural product from marine microorganisms. nih.govsemanticscholar.orgmdpi.com The fungus Paecilomyces formosus, isolated from a marine environment, produces (3S,6S)-3,6-dibenzylpiperazine-2,5-dione. researchgate.net This indicates that the necessary biological machinery for its synthesis, and potentially its degradation, exists within marine ecosystems. However, specific studies detailing the environmental transformation rates and pathways of this compound itself remain a field for future investigation.

Future Research Directions and Translational Perspectives for 2,5 Dibenzylpiperazine

Advancements in Stereoselective and Sustainable Synthetic Methodologies

The development of efficient and precise synthetic routes is paramount for exploring the full potential of 2,5-dibenzylpiperazine derivatives. Future research is increasingly focused on stereoselective and sustainable methods to produce these compounds.

Stereoselective synthesis, which allows for the specific creation of one stereoisomer over others, is critical as different spatial arrangements of atoms can lead to vastly different biological activities. Researchers are exploring various strategies to achieve high diastereoselectivity in the synthesis of substituted piperazines. core.ac.ukuwa.edu.au One approach involves the use of chiral catalysts, such as cinchona alkaloid derivatives, in Michael addition reactions to control the formation of specific stereoisomers. core.ac.uk Another avenue is the investigation of rhodium(II)-catalyzed methodologies for constructing partially unsaturated piperazine (B1678402) rings, providing access to specific 2,5-disubstituted scaffolds. uwa.edu.au The inherent chirality of amino acid precursors can also be leveraged to produce enantiomerically pure diketopiperazines, which can then be further modified. wikipedia.org However, challenges such as epimerization under certain reaction conditions need to be addressed to maintain stereochemical integrity. wikipedia.org

In parallel, there is a growing emphasis on sustainable or "green" chemistry principles in the synthesis of these compounds. This includes the development of one-pot synthesis procedures that reduce waste by avoiding the isolation and purification of intermediates. ucd.ie For instance, a one-pot approach for preparing 1,4-disubstituted piperazine-2,5-diones from a suitable amine and chloroacetyl chloride has been described, utilizing a phase-transfer catalyst to facilitate the cyclization in an aqueous base. ucd.ie Additionally, iridium-catalyzed N-heterocyclization from diols offers a more environmentally friendly route to piperazines. rsc.org Biosynthetic approaches, leveraging enzymes and microorganisms, also present a promising sustainable avenue. For example, the biosynthesis of this compound derivatives has been shown to originate from L-phenylalanine in fungi like Penicillium brasilianum. researchgate.net Understanding and harnessing these natural biosynthetic pathways could lead to more eco-friendly production methods. researchgate.net

Discovery of Novel Biological Targets and Mechanistic Pathways

While the this compound scaffold is present in various biologically active molecules, a key area of future research is the identification of novel biological targets and the elucidation of their precise mechanisms of action.

The diketopiperazine core, a prominent feature in many this compound derivatives, is known to interact with a wide range of biological targets due to its conformational rigidity and ability to participate in hydrogen bonding. mdpi.comresearchgate.net This structural motif is found in natural products with diverse activities, including anticancer, antiviral, and antimicrobial properties. mdpi.commdpi.com For instance, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, isolated from a marine-derived fungus, has shown selective cytotoxicity against cancer cells under nutrient-starved conditions, suggesting a potential mechanism involving the uncoupling of mitochondrial oxidative phosphorylation. researchgate.net

Future investigations will likely focus on identifying the specific proteins and cellular pathways that are modulated by this compound and its analogs. This can be achieved through a combination of techniques, including affinity chromatography to pull down binding partners, and global proteomics and metabolomics to observe cellular changes upon treatment with the compound. Uncovering these targets is crucial for understanding the therapeutic potential and possible side effects of these molecules. For example, some piperazine derivatives have been shown to mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA) by affecting the release and reuptake of neurotransmitters like dopamine, serotonin, and noradrenaline. europa.eu Further research is needed to explore the full spectrum of their pharmacological actions.

Development of Integrated Computational and Experimental Approaches for Ligand Design

The synergy between computational modeling and experimental validation is becoming increasingly vital in modern drug discovery and materials science. For this compound, this integrated approach holds significant promise for the rational design of new ligands with enhanced properties.

Computational methods, such as molecular docking and density functional theory (DFT) calculations, can be used to predict how derivatives of this compound will interact with specific biological targets or how they will assemble in the solid state. unimi.itnih.goviucr.org These in silico tools allow for the screening of large virtual libraries of compounds, prioritizing those with the highest predicted affinity and desired properties for synthesis and experimental testing. nih.gov For example, molecular docking has been employed to study the interaction of 2,5-diketopiperazine derivatives with viral neuraminidase, providing insights for the design of new antiviral agents. nih.gov Similarly, DFT calculations have been used to characterize the intermolecular interactions that govern the crystal packing of 1,4-dibenzylpiperazine (B181160) derivatives, which is important for understanding their solid-state properties. iucr.org

The experimental aspect involves the synthesis of the computationally prioritized compounds and their subsequent evaluation in biological assays or material characterization studies. mdpi.comresearchgate.net This iterative cycle of design, synthesis, and testing allows for the refinement of computational models and the progressive optimization of lead compounds. For instance, based on the structures of marine natural products, novel 3,6-diunsaturated 2,5-diketopiperazine derivatives have been designed and synthesized as potential anticancer agents, with some compounds showing promising activity. mdpi.com The integration of computational and experimental approaches accelerates the discovery process and enables a more targeted exploration of the chemical space around the this compound scaffold.

Exploration of Applications in Chemical Biology and Advanced Materials Science (Non-Clinical)

Beyond its potential in medicine, the this compound scaffold offers intriguing possibilities in the non-clinical realms of chemical biology and advanced materials science.

In chemical biology, this compound derivatives can serve as valuable molecular probes to investigate biological processes. Their rigid and well-defined structures make them excellent scaffolds for presenting functional groups in specific spatial orientations. This property can be exploited to design molecules that bind to specific biological targets, such as RNA, which is becoming an increasingly important therapeutic target. rsc.org For example, diketopiperazines have been explored as scaffolds for targeting the RNA that is critical to the life cycle of HIV-1. rsc.org

In the field of advanced materials science, the self-assembly properties of this compound and its derivatives are of particular interest. The presence of hydrogen bond donors and acceptors in the diketopiperazine ring, coupled with the potential for π-π stacking interactions from the benzyl (B1604629) groups, can lead to the formation of well-ordered supramolecular structures. mdpi.com These organized assemblies could find applications in the development of new materials with tailored optical, electronic, or mechanical properties. For instance, the ability to control the crystal packing of these molecules through chemical modification could be harnessed to create novel organic electronic materials or functional polymers. iucr.org The investigation of 1,4-dibenzylpiperazines bearing nitrile or amidine groups has provided insights into how strong electrophilic groups influence intermolecular interactions in the solid state, which is crucial for the rational design of functional materials. iucr.org

Q & A

Basic Question: What are the recommended methods for synthesizing 2,5-Dibenzylpiperazine, and how can its structural integrity be confirmed?

Answer:

Synthesis typically involves benzylation of piperazine derivatives under controlled conditions. For example, N-benzylation reactions using benzyl halides or reductive amination strategies can yield this compound. Optimization parameters include solvent selection (e.g., dichloromethane or ethanol), reaction time (12–24 hours), and stoichiometric ratios of reagents to minimize by-products like 1,4-dibenzylpiperazine . Structural confirmation requires multi-modal characterization:

- IR spectroscopy to identify N-H and C-N stretches.

- NMR (¹H and ¹³C) to resolve benzyl group positions and piperazine ring conformation.

- X-ray crystallography or ECD/TD-DFT calculations for absolute stereochemistry determination in chiral derivatives .

Advanced Question: How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo models?

Answer:

Discrepancies often arise from impurity profiles (e.g., residual benzyl halides or piperazine hexahydrate) and metabolic differences. Methodological considerations include:

- Purity assessment : Use LC-MS or DESI-MS to quantify impurities like 1,4-dibenzylpiperazine, which exhibits distinct renal toxicity .

- Model selection : Primary human hepatocytes or renal proximal tubule cells better replicate human metabolic pathways than rodent models. Dose-response studies should align with physiologically relevant concentrations (e.g., 10–100 µM for in vitro assays) .

Basic Question: What analytical techniques are most effective for detecting this compound in complex mixtures?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity (LOD ~0.02 µg/mm²) and specificity, even in adulterated samples. Reverse-phase columns (C18) with acetonitrile/ammonium formate gradients optimize resolution .

- DESI-MS : Enables rapid screening without sample preparation, detecting this compound and co-occurring psychoactive analogues (e.g., BZP, TFMPP) in seized materials .

Advanced Question: How do N,N′-substituents influence the oxidative stability of this compound derivatives?

Answer:

Substituents alter electron density and steric hindrance, affecting reactivity:

- Benzoyl or acetyl groups at N,N′ positions reduce susceptibility to RuO₄-mediated oxidation by deactivating the piperazine ring.

- Hydroxybenzyl groups enhance photo-oxidation under FeCl₃ catalysis, leading to trione derivatives via iminium cation intermediates .

- Regioselectivity : Statistical modeling (endocyclic vs. exocyclic attack) shows a 1.2–1.3 preference for oxidation at benzylic C-H bonds in unsubstituted derivatives .

Basic Question: What biosynthetic pathways produce this compound derivatives in natural systems?

Answer:

Fungal species (e.g., Penicillium velutinum, Aspergillus nidulans) biosynthesize these derivatives via:

- L-Phenylalanine precursor : Oxidative dimerization forms the diketopiperazine scaffold, followed by benzylation via non-ribosomal peptide synthetases (NRPS) .

- OSMAC strategy : Varying culture conditions (e.g., adding Fe³⁺) enhances yield, enabling isolation of antifungal agents like helvamides B–C .

Advanced Question: How can researchers optimize chiral resolution of this compound derivatives for pharmacological studies?

Answer:

- Chiral auxiliaries : Use Boc-protected benzylpiperazine intermediates for diastereomeric crystallization.

- Chromatographic methods : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases achieve baseline separation (α > 1.5) .

- Asymmetric catalysis : Rhodium(I)-phosphine complexes yield enantiomeric excess (up to 77%) in hydrogenation reactions, though steric bulk in this compound may reduce efficacy .

Basic Question: What regulatory constraints apply to this compound in academic research?

Answer:

- Scheduling : Classified as a controlled substance analogue in some jurisdictions (e.g., Alabama, USA) due to structural similarity to BZP. Researchers must comply with DEA guidelines for synthesis, storage, and disposal .

- Ethical approval : Toxicity data (e.g., IC₅₀ in renal cells) must be included in institutional review board (IRB) submissions for in vivo studies .

Advanced Question: What strategies mitigate by-product formation during this compound synthesis?

Answer:

- Kinetic control : Lower reaction temperatures (0–5°C) and slow benzyl halide addition reduce 1,4-dibenzylpiperazine formation.

- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity.

- Post-synthesis purification : Gradient flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC removes residual piperazine hexahydrate, a hepatotoxic impurity .

Retrosynthesis Analysis